molecular formula C17H11BrN4O B2402797 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 2034488-92-9

3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2402797
CAS RN: 2034488-92-9
M. Wt: 367.206
InChI Key: IWTBFTSUNGUAHW-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, a phenyl ring, and a pyrazole ring. It has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Insecticidal Activity

Compounds containing 1,2,4-oxadiazole, such as 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, have demonstrated promising insecticidal properties. Studies have revealed that these compounds show good larvicidal activities, particularly against pests like Plutella xylostella and Spodoptera exigua. Their insecticidal potency is influenced by the substitution pattern on the oxadiazole ring, and modifications in structure can enhance their activity (Li et al., 2013), (Qi et al., 2014), (Liu et al., 2017).

Antimicrobial and Antioxidant Activities

Several derivatives of 1,2,4-oxadiazole have shown potential in antimicrobial and antioxidant activities. These compounds, when synthesized and tested, have displayed notable antimicrobial properties against various pathogens and strong antioxidant activity, indicating their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Fluorescent Properties

The fluorescent properties of pyrazoline derivatives, which include 1,2,4-oxadiazoles, have been explored, revealing their potential in fluorescent applications. Investigations into their fluorescence emission in different solvents and under various conditions provide insights into their suitability for applications in molecular probes and sensors (Ibrahim et al., 2016).

Anti-tumor and Anti-inflammatory Activities

Compounds with 1,2,4-oxadiazole structures have been investigated for their anti-tumor and anti-inflammatory activities. Some derivatives have shown potential as COX-2 inhibitors with significant anti-inflammatory activity and have exhibited promising results in inhibiting tumor cell growth, suggesting their application in cancer therapy (Bansal et al., 2014), (Ananda et al., 2017).

Anti-avian Influenza Virus Activity

Some derivatives of 1,2,4-oxadiazole have been tested for their activity against the avian influenza virus H5N1. Specific compounds in this category have shown high effectiveness against this virus strain, indicating their potential in antiviral drug development (Flefel et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzoyl hydrazide with phenylhydrazine to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide, which is then reacted with phenylhydrazine and acetic anhydride to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzoyl hydrazide", "phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-bromobenzoyl hydrazide is reacted with phenylhydrazine in ethanol to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide.", "Step 2: 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide is then reacted with phenylhydrazine and acetic anhydride in ethanol to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Step 3: The final product is purified by recrystallization from ethanol." ] }

CAS RN

2034488-92-9

Product Name

3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Molecular Formula

C17H11BrN4O

Molecular Weight

367.206

IUPAC Name

3-(4-bromophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H11BrN4O/c18-13-8-6-12(7-9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-4-2-1-3-5-11/h1-10H,(H,19,21)

InChI Key

IWTBFTSUNGUAHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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